molecular formula C6H5ClN2O2 B11915294 3-Chloro-5-methyl-4-nitropyridine

3-Chloro-5-methyl-4-nitropyridine

Cat. No.: B11915294
M. Wt: 172.57 g/mol
InChI Key: YRJBEZHAQQZOAM-UHFFFAOYSA-N
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Description

3-Chloro-5-methyl-4-nitropyridine is a heterocyclic aromatic compound that belongs to the class of nitropyridines It is characterized by the presence of a chlorine atom at the third position, a methyl group at the fifth position, and a nitro group at the fourth position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-methyl-4-nitropyridine can be achieved through several methods. One common approach involves the nitration of 3-chloro-5-methylpyridine using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the formation of by-products. Another method involves the chlorination of 5-methyl-4-nitropyridine using thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, can optimize the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-methyl-4-nitropyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the third position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The methyl group can be oxidized to a carboxylic acid or aldehyde using strong oxidizing agents.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar solvents like methanol or ethanol.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in hydrogenation reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.

    Reduction: Formation of 3-chloro-5-methyl-4-aminopyridine.

    Oxidation: Formation of 3-chloro-5-formyl-4-nitropyridine or 3-chloro-5-carboxy-4-nitropyridine.

Scientific Research Applications

3-Chloro-5-methyl-4-nitropyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific biological pathways.

    Industry: Utilized in the production of advanced materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Chloro-5-methyl-4-nitropyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to cytotoxic effects. The chlorine and methyl groups may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-methyl-3-nitropyridine: Similar structure but with different substitution pattern.

    4-Methyl-3-nitropyridine: Lacks the chlorine atom, affecting its reactivity and applications.

    3-Chloro-4-nitropyridine:

Uniqueness

3-Chloro-5-methyl-4-nitropyridine is unique due to the specific arrangement of its substituents, which imparts distinct chemical reactivity and potential applications. The presence of both electron-withdrawing (nitro and chloro) and electron-donating (methyl) groups on the pyridine ring allows for versatile chemical transformations and interactions with biological targets.

Properties

Molecular Formula

C6H5ClN2O2

Molecular Weight

172.57 g/mol

IUPAC Name

3-chloro-5-methyl-4-nitropyridine

InChI

InChI=1S/C6H5ClN2O2/c1-4-2-8-3-5(7)6(4)9(10)11/h2-3H,1H3

InChI Key

YRJBEZHAQQZOAM-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CC(=C1[N+](=O)[O-])Cl

Origin of Product

United States

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